Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound “Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic molecule that contains several functional groups, including an ethyl group, a carbamate group, a thiazole ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Again, without more specific information, it’s difficult to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to provide detailed information about these properties .Scientific Research Applications
Antimitotic Agents
- Ethyl derivatives like this compound have been studied for their antimitotic properties. Chiral isomers of similar compounds have shown varied biological activity, with specific isomers exhibiting higher potency in biological systems (Temple & Rener, 1992).
Synthesis and Chemical Transformations
- Research has focused on the synthesis and transformation of similar ethyl derivatives. These compounds react with nucleophilic reagents containing primary amino groups to yield various derivatives with potential applications in chemistry and pharmacology (Dean & Papadopoulos, 1982).
- Transformations of these compounds can lead to the creation of 5-substituted 2-aminothiazolo derivatives, expanding their potential applications in the field of organic synthesis (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial and Antifungal Activities
- Similar ethyl derivatives have been explored for their antimicrobial and antifungal activities. Studies have shown that compounds like 3-(5-nitrothiazol-2-ylimino)methyl-4-methoxyphenol exhibit moderate activity against bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer Research
- Ethyl derivatives have been synthesized and tested for their anticancer activity. For instance, new thiazole compounds have been synthesized and tested against breast cancer cells, demonstrating significant antiproliferative activity (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Pharmacological Studies
- Ethyl (4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate and similar compounds have been explored for various pharmacological applications, including studies on their antimicrobial and antifungal properties (Hassan, Mohamed, Mohamed, El-Shaieb, Abdel‐Aziz, & Abdel-Aziz, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its reactivity, its biological activities, and its potential applications. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound shows promise as a therapeutic agent .
Properties
IUPAC Name |
ethyl N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-5-4-6-12(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBKGIUTFTZWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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